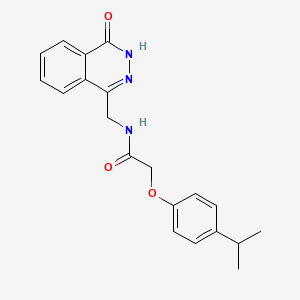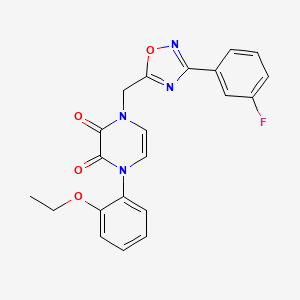
(2R)-2-(2,3-Dihydro-1H-inden-5-yl)propanoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(2R)-2-(2,3-Dihydro-1H-inden-5-yl)propanoic acid is an organic compound that belongs to the class of carboxylic acids It features a propanoic acid moiety attached to a 2,3-dihydro-1H-inden-5-yl group
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of (2R)-2-(2,3-Dihydro-1H-inden-5-yl)propanoic acid typically involves the following steps:
Starting Material: The synthesis begins with the preparation of 2,3-dihydro-1H-indene.
Functionalization: The indene is then functionalized to introduce the propanoic acid group. This can be achieved through a series of reactions, including halogenation, Grignard reaction, and subsequent oxidation.
Chiral Resolution: To obtain the (2R) enantiomer, chiral resolution techniques such as crystallization or chromatography may be employed.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and catalysts, is crucial to achieve high yields and purity.
化学反応の分析
Types of Reactions: (2R)-2-(2,3-Dihydro-1H-inden-5-yl)propanoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are used.
Substitution: Electrophilic substitution reactions may require reagents like nitric acid for nitration or bromine for halogenation.
Major Products:
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alcohols.
Substitution: Introduction of nitro or halogen groups on the aromatic ring.
科学的研究の応用
(2R)-2-(2,3-Dihydro-1H-inden-5-yl)propanoic acid has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as a pharmaceutical intermediate in the synthesis of drugs.
Materials Science: The compound is explored for its use in the development of novel materials with specific properties.
Biological Studies: It is used in research to understand its biological activity and potential therapeutic effects.
作用機序
The mechanism of action of (2R)-2-(2,3-Dihydro-1H-inden-5-yl)propanoic acid involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
類似化合物との比較
(2S)-2-(2,3-Dihydro-1H-inden-5-yl)propanoic acid: The enantiomer of the compound with different stereochemistry.
2-(2,3-Dihydro-1H-inden-5-yl)acetic acid: A similar compound with an acetic acid moiety instead of propanoic acid.
2-(2,3-Dihydro-1H-inden-5-yl)butanoic acid: A compound with a butanoic acid group.
Uniqueness: (2R)-2-(2,3-Dihydro-1H-inden-5-yl)propanoic acid is unique due to its specific stereochemistry and the presence of the propanoic acid group, which may confer distinct biological and chemical properties compared to its analogs.
特性
IUPAC Name |
(2R)-2-(2,3-dihydro-1H-inden-5-yl)propanoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14O2/c1-8(12(13)14)10-6-5-9-3-2-4-11(9)7-10/h5-8H,2-4H2,1H3,(H,13,14)/t8-/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ITXZGGXWFWJKSF-MRVPVSSYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC2=C(CCC2)C=C1)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](C1=CC2=C(CCC2)C=C1)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
190.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![Methyl 4-((2-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-hydroxyethyl)carbamoyl)benzoate](/img/structure/B2602564.png)

![ethyl 2-[6-(thiophene-2-carbonylimino)-[1,3]dioxolo[4,5-f][1,3]benzothiazol-7-yl]acetate](/img/structure/B2602568.png)


![3-(benzenesulfonyl)-6-methoxy-1-[(4-methoxyphenyl)methyl]-1,4-dihydroquinolin-4-one](/img/structure/B2602572.png)
![3-[(4-bromo-5-methyl-3-nitro-1H-pyrazol-1-yl)methyl]-4-methoxybenzaldehyde](/img/structure/B2602573.png)


![N-(2-(2-((4-fluorobenzyl)amino)-2-oxoethyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-4-oxo-4H-chromene-2-carboxamide](/img/structure/B2602577.png)


![7-(3-methoxyphenyl)-3-{[2-(3-methoxyphenyl)-2-oxoethyl]sulfanyl}-7H,8H-[1,2,4]triazolo[4,3-a]pyrazin-8-one](/img/structure/B2602581.png)
![1-[1-(2-Methylphenyl)pyrazol-3-yl]ethanamine](/img/structure/B2602582.png)
